molecular formula C16H16ClF3N2O3 B2649190 N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1008080-54-3

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

Cat. No. B2649190
M. Wt: 376.76
InChI Key: SXWJJBPNRBZPQW-SOFGYWHQSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .


Synthesis Analysis

The synthesis of this compound is not clearly documented in the available resources. Therefore, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available resources. Therefore, it’s difficult to provide a detailed chemical reactions analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties of this compound are not available in the searched resources .

Scientific Research Applications

Molecular Structure and Conformation Studies

Studies on similar compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have focused on understanding their crystal structure and molecular conformation. Such research can be crucial for antineoplastic agents, indicating potential applications in cancer research and therapy development (Banerjee et al., 2002).

Polymorphic Modifications

Research into polymorphic modifications of compounds like 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reveals its strong diuretic properties. This suggests the chemical under discussion could be explored for its polymorphic properties and potential applications in treating conditions such as hypertension (Shishkina et al., 2018).

Asymmetric Acylation and Stereoselective Reduction

The asymmetric acylation of carboxamides and stereoselective reduction to produce chiral auxiliaries or intermediates for further chemical synthesis highlights another area of research. Such processes are fundamental in developing pharmaceuticals and can be applied to the synthesis of new drugs (Ito et al., 1984).

Antitubercular and Antibacterial Activities

Synthesis and biological evaluation of compounds for antitubercular and antibacterial activities represent a critical area of medicinal chemistry. Compounds similar to the one have been designed, synthesized, and screened for their activity against diseases like tuberculosis, suggesting potential research applications in developing new antimicrobial agents (Bodige et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards information for this compound is not available in the searched resources .

Future Directions

The future directions for research on this compound could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety and hazards could be important for its potential applications .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O3/c1-25-13-5-4-10(17)9-11(13)21-15(24)12-3-2-7-22(12)8-6-14(23)16(18,19)20/h4-6,8-9,12H,2-3,7H2,1H3,(H,21,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWJJBPNRBZPQW-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

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